Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a bromine atom at the 6th position and an ethyl ester group at the 4th position of the pyrazolo ring. Its unique structure contributes to its diverse biological activities, making it an important subject of research in medicinal chemistry and pharmaceutical applications. The compound is known for its potential therapeutic uses, particularly in targeting specific enzymes and receptors involved in various cellular processes .
The synthesis and characterization of Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate have been extensively documented in various scientific literature, including patents and research articles. Information regarding its chemical properties, synthesis methods, and biological activities can be found in sources such as BenchChem, PubMed Central, and patent databases .
Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is classified as a heterocyclic compound due to the presence of both pyrazole and pyridine rings in its structure. It is also categorized as a pharmaceutical intermediate, often explored for its potential as a kinase inhibitor and other therapeutic applications .
The synthesis of Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves several key steps:
The reaction conditions are critical for achieving optimal yields. Typically, the reaction is conducted under controlled temperatures and pH levels to promote the desired cyclization while minimizing side reactions. The use of continuous flow reactors in industrial settings can enhance efficiency and yield during production .
Key molecular data include:
These properties indicate that the compound is relatively stable and possesses significant potential for interactions with biological molecules due to its functional groups.
Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo several types of chemical reactions:
The conditions required for these reactions vary significantly based on the desired outcome. For substitution reactions, factors such as solvent choice, temperature, and concentration play crucial roles in determining reaction rates and yields.
Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate primarily acts by interacting with specific enzymes or receptors within biological systems. Although detailed mechanisms are not fully elucidated, it is known to inhibit certain kinases that regulate critical cellular signaling pathways.
Biochemical studies suggest that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways and altering gene expression profiles. This interaction likely involves binding to active sites on target enzymes through hydrogen bonding and hydrophobic interactions .
Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits several notable physical properties:
Key chemical properties include:
These properties make it suitable for various applications in synthetic organic chemistry and medicinal research .
Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has significant potential applications in scientific research:
The construction of the pyrazolo[3,4-b]pyridine core relies primarily on cyclocondensation reactions between appropriately functionalized pyrazole and pyridine precursors. Two dominant strategies have been established:
Pyridine-Ring Closure Approach: This method employs 5-aminopyrazole derivatives as dinucleophiles that react with 1,3-biselectrophilic systems. For example, 5-amino-3-methylpyrazole reacts with ethyl acetoacetate under acid catalysis to form the 3-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one intermediate, which undergoes dehydration and subsequent esterification [4] [5]. The reaction proceeds via initial Knoevenagel-type condensation followed by cyclodehydration:
Mechanistic Pathway:
- Nucleophilic attack by the 5-amino group on the carbonyl carbon of ethyl acetoacetate
- Enolization and intramolecular cyclization via imine formation
- Aromatization through dehydration
Pyrazole-Ring Closure Approach: Alternatively, 2-chloro-3-cyanopyridine derivatives undergo ring closure with hydrazine hydrate. The chlorine atom at C2 is displaced by nucleophilic attack, followed by cyclization via addition of the hydrazino nitrogen to the nitrile group [5]. Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be obtained by using 2-chloro-3-cyano-5-bromopyridine as the starting material, where bromine is already positioned at the future C6 site prior to pyrazole ring formation [4].
Table 1: Traditional Cyclocondensation Approaches to Pyrazolo[3,4-b]pyridine Core
Precursors | Conditions | Intermediate | Yield (%) |
---|---|---|---|
5-Amino-3-methylpyrazole + Ethyl acetoacetate | Glacial AcOH, reflux, 8h | 3-Methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine | 65-70 |
2-Chloro-3-cyano-5-bromopyridine + Hydrazine hydrate | Ethanol, 80°C, 4h | 6-Bromo-3-amino-1H-pyrazolo[3,4-b]pyridine | 75-85 |
Direct bromination at the C6 position of preformed pyrazolo[3,4-b]pyridine scaffolds demonstrates exceptional regioselectivity due to the electron-rich nature of this position. N-Bromosuccinimide (NBS) serves as the predominant brominating agent, with reaction media critically influencing efficiency:
The bromination mechanism proceeds via electrophilic aromatic substitution (SEAr), where the electron-donating effect of the annular nitrogen atoms (particularly N1) activates C6 preferentially over other positions. Computational studies confirm C6 possesses the highest electron density in 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives, rationalizing the observed regiochemistry [4].
Table 2: Bromination Optimization for 6-Bromo Derivatives
Brominating Agent | Solvent | Temp (°C) | Equivalents | Reaction Time (h) | Yield (%) | Regioselectivity (C6:C5) |
---|---|---|---|---|---|---|
NBS | DMF | 0-5 | 1.1 | 1.5 | 88 | >20:1 |
NBS | THF | 20-25 | 1.05 | 3 | 92 | >50:1 |
Br₂ | AcOH | 25 | 1.0 | 2 | 78 | 5:1 |
Introduction of the ethyl carboxylate group at the C4 position employs two advanced catalytic methodologies:
Palladium-Catalyzed Carbonylation: 4-Chloro-6-bromo-3-methylpyrazolo[3,4-b]pyridine undergoes carbonylative coupling with ethanol under pressurized CO (20-30 bar). Pd(dppf)Cl₂ serves as the optimal catalyst with 1,8-diazabicycloundec-7-ene (DBU) as base in toluene/ethanol mixtures, achieving 75-85% yield of the ethyl ester. The catalytic cycle involves oxidative addition of the C4-chloride to Pd(0), CO insertion, and nucleophilic displacement by ethoxide [3] [8].
Direct Esterification via Carboxylic Acid Intermediate: Hydrolysis of the 4-cyano derivative (obtained from Sandmeyer reaction) provides the carboxylic acid, followed by esterification using ethyl chloroformate and 4-dimethylaminopyridine (DMAP) catalyst. This two-step sequence achieves 70% overall yield with excellent functional group tolerance. Recent advances employ trimethylsilyldiazomethane for safer diazomethane generation in situ for esterification, though this method remains less applicable for ethyl ester formation [9].
Table 3: Comparative Analysis of Esterification Methods at C4
Method | Catalyst System | Reagents/Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Pd-Catalyzed Carbonylation | Pd(dppf)Cl₂ (5 mol%), DBU | CO (20 bar), EtOH, 100°C, 16h | 75-85 | Direct; Requires high-pressure equipment |
Stepwise via Carboxylic Acid | DMAP (10 mol%) | (i) H₂SO₄, 110°C; (ii) ClCO₂Et, RT | 70 (2 steps) | Avoids CO; Longer reaction sequence |
Direct Nucleophilic Displacement | CuI, 1,10-phenanthroline | K₂CO₃, ethyl bromoacetate, DMSO | <30 | Low yield due to competing side reactions |
The C3 position exhibits distinctive reactivity for nucleophilic substitutions when halogenated, enabling strategic methyl group installation:
SNAr with Methylamine: 3-Bromo-6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes selective displacement at C3 using methylamine in tetrahydrofuran at 60°C, yielding the 3-methyl derivative within 4 hours. The enhanced electrophilicity at C3 stems from the electron-withdrawing effect of the adjacent annular nitrogen and C4-ester group [4].
Reductive Methylation: An alternative route employs 3-unsubstituted-6-bromopyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives with formaldehyde and sodium borohydride. The reaction proceeds via iminium ion formation followed by hydride reduction. This approach avoids halogen handling but requires careful pH control (pH 7-8) to prevent over-methylation or ester reduction [5].
Mechanistic Comparison:
- SNAr Pathway: Rate determined by leaving group ability (Br > Cl) and electron deficiency at C3
- Reductive Methylation: Electrophilic trapping of enolizable 3-H followed by reduction Computational studies (DFT) reveal SNAr has lower activation energy (ΔG‡ = 22.3 kcal/mol) compared to reductive methylation (ΔG‡ = 28.7 kcal/mol), rationalizing the predominance of halogen displacement routes in industrial applications [4].
Amorphous carbon-supported sulfonic acid (AC-SO₃H) has revolutionized pyrazolo[3,4-b]pyridine synthesis by enabling one-pot cascade sequences under mild conditions. The catalyst contains high acid site density (>4 mmol H⁺/g) with thermal stability up to 250°C, making it ideal for multistep transformations [10]:
Cascade Ring-Opening/Cyclization: AC-SO₃H (5 mg) catalyzes the reaction between 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in ethanol at room temperature. The mechanism involves:
Gram-scale syntheses demonstrate the industrial viability of this approach, achieving 80% yield without catalyst degradation after five recycles. The catalyst's mesoporous structure (pore size 5-10 nm) facilitates substrate diffusion and product desorption, preventing pore-blocking common in microporous solid acids [10].
Table 4: AC-SO₃H-Catalyzed Synthesis Optimization
Catalyst Loading (mg) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
---|---|---|---|---|---|
5 | EtOH | RT | 0.5 | 97 | Optimal conditions |
10 | EtOH | RT | 0.5 | 55 | Reduced yield due to side reactions |
5 | Toluene | RT | 3 | 40 | Poor solubility of substrates |
5 | Solvent-free | 60 | 1 | 82 | Requires higher temperature |
Minimizing environmental impact while maintaining efficiency drives innovations in solvent selection and energy reduction:
Solvent-Free Bromination: NBS-mediated bromination achieves 85% yield without solvents when conducted in a ball mill. Mechanical energy substitutes for molecular solvation, reducing reaction time to 15 minutes compared to 3 hours in THF solution. This approach eliminates halogenated solvent waste and simplifies product isolation via direct sublimation [6].
Aqueous Ethanol as Reaction Medium: Ethanol-water mixtures (4:1 v/v) facilitate cyclocondensation of hydrazines with β-ketoesters at room temperature, yielding 3-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one precursors in 80% yield. The aqueous component enhances solubility of polar intermediates while ethanol ensures homogeneous mixing. Life cycle assessment (LCA) shows 40% reduction in process mass intensity compared to pure DMF-based systems [6] [10].
Room-Temperature Esterification: DMAP-catalyzed (5 mol%) esterification in ethyl acetate solvent proceeds quantitatively in 2 hours at 25°C, eliminating traditional reflux conditions. The method employs ethyl chloroformate as acylating agent with triethylamine as base, generating water-soluble ammonium salts as the only byproducts. This approach reduces energy consumption by 85% compared to traditional Fischer esterification [9].
Table 5: Environmental Metrics for Green Synthesis Methods
Method | PMI* (g/g) | E-Factor | Energy (kJ/mol) | Solvent Score |
---|---|---|---|---|
Solvent-free bromination | 1.8 | 0.8 | 15 | 0 (ideal) |
Ethanol-water cyclization | 4.2 | 3.2 | 90 | 3 (excellent) |
Traditional DMF bromination | 28.5 | 27.5 | 350 | 32 (poor) |
PMI: Process Mass Intensity = Total mass in / Mass product out |
The integration of these green methodologies enables sustainable production of ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate while maintaining the stringent purity standards required for pharmaceutical applications.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: